(R)-2-(3-Methoxy-4-nitrophenyl)pyrrolidine
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Overview
Description
®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O3 It is characterized by the presence of a pyrrolidine ring attached to a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of ®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- Piperidine, 1-(3-methoxy-4-nitrophenyl)-4-(1-pyrrolidinyl)-
Uniqueness
®-2-(3-Methoxy-4-nitrophenyl)pyrrolidine is unique due to its specific structural configuration and the presence of both methoxy and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R)-2-(3-methoxy-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-16-11-7-8(9-3-2-6-12-9)4-5-10(11)13(14)15/h4-5,7,9,12H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
IOLCKAYPMOLKQD-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2CCCN2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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